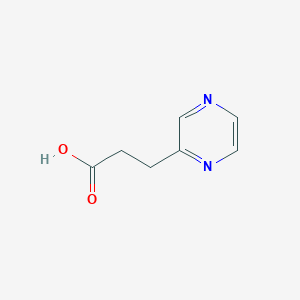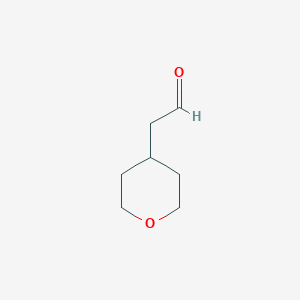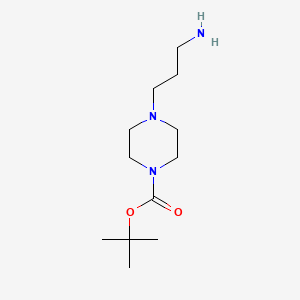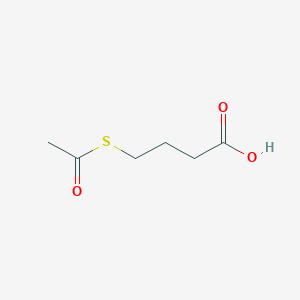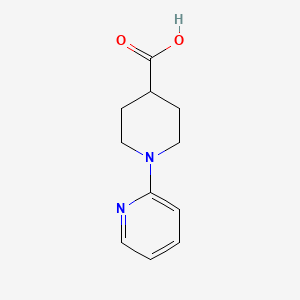
1-(Pyridin-2-yl)piperidin-4-carbonsäure
Übersicht
Beschreibung
“1-(Pyridin-2-yl)piperidine-4-carboxylic acid” is an organic compound. It belongs to the class of organic compounds known as 4-benzylpiperidines . The empirical formula of this compound is C11H14N2O2 .
Molecular Structure Analysis
The molecular weight of “1-(Pyridin-2-yl)piperidine-4-carboxylic acid” is 206.24 . The InChI key of this compound is NUPQTEYBFNCZHX-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Die Verbindung “1-(Pyridin-2-yl)piperidin-4-carbonsäure” wird in der pharmazeutischen Forschung verwendet . Sie ist eine einzigartige Chemikalie, die frühen Entdeckungsforschern für die Entwicklung neuer Medikamente zur Verfügung gestellt wird .
Behandlung von Hyperglykämie und verwandten Erkrankungen
Verbindungen, die der “this compound” ähneln, wurden als wirksam bei der Senkung des Blutzuckerspiegels gefunden . Sie könnten Anwendung bei der Prävention und Behandlung von Erkrankungen finden, die mit einem erhöhten Plasmaglucosespiegel einhergehen, wie z. B. Hyperglykämie, Typ-1-Diabetes, Diabetes als Folge von Fettleibigkeit, diabetische Dyslipidämie, Hypertriglyzeridämie, Insulinresistenz, gestörte Glukosetoleranz, Hyperlipidämie, Herz-Kreislauf-Erkrankungen und Bluthochdruck .
Behandlung von Autoimmunerkrankungen
Pyrrolidinderivate, die strukturell der “this compound” ähneln, haben sich als vorteilhaft für die Aktivität neuer Serien von Verbindungen als inverse Agonisten des Retinsäure-verwandten Waisenrezeptors γ (RORγt) erwiesen . RORγt ist eine Spleißvariante der Kernhormonrezeptor-Unterfamilie RORγ, die an Autoimmunerkrankungen beteiligt ist .
Zytotoxizitätsstudien
Das Vorhandensein bestimmter Gruppen am Ring B von Piperidinderivaten, zu denen auch die “this compound” gehört, wurde als Erhöhung der Zytotoxizität dieser Verbindungen gefunden . Diese Eigenschaft ist wichtig im Bereich der Krebsforschung, wo zytotoxische Verbindungen zur Abtötung von Krebszellen eingesetzt werden .
Chemische Synthese
“this compound” wird als Baustein in der chemischen Synthese verwendet . Sie ist Teil einer Sammlung einzigartiger Chemikalien, die Forschern zur Synthese neuer Verbindungen zur Verfügung gestellt werden .
Materialwissenschaften
Piperidinderivate, darunter die “this compound”, werden in den Materialwissenschaften eingesetzt . Sie werden zur Synthese von Polymeren und anderen Materialien verwendet .
Safety and Hazards
This compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and its specific targets are still under investigation.
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Related compounds have been shown to impact various pathways, such as those involving tubulin polymerization and detoxification processes .
Result of Action
Related compounds have been shown to exhibit antiproliferative activity and inhibit certain enzymes .
Biochemische Analyse
Biochemical Properties
1-(Pyridin-2-yl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical studies .
Cellular Effects
1-(Pyridin-2-yl)piperidine-4-carboxylic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to changes in downstream signaling events. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-(Pyridin-2-yl)piperidine-4-carboxylic acid involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, through specific binding interactions. These interactions can result in enzyme inhibition or activation, depending on the context. Furthermore, 1-(Pyridin-2-yl)piperidine-4-carboxylic acid can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyridin-2-yl)piperidine-4-carboxylic acid can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but it may degrade over time, leading to changes in its effects on cellular function. Long-term studies have observed that prolonged exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 1-(Pyridin-2-yl)piperidine-4-carboxylic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
1-(Pyridin-2-yl)piperidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. By understanding the metabolic pathways associated with this compound, researchers can gain insights into its broader effects on cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(Pyridin-2-yl)piperidine-4-carboxylic acid within cells and tissues are critical for its activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
1-(Pyridin-2-yl)piperidine-4-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .
Eigenschaften
IUPAC Name |
1-pyridin-2-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-4-7-13(8-5-9)10-3-1-2-6-12-10/h1-3,6,9H,4-5,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPQTEYBFNCZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590474 | |
| Record name | 1-(Pyridin-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685827-70-7 | |
| Record name | 1-(Pyridin-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B1318788.png)
